(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is an organic compound belonging to the class of α,β-unsaturated esters. It is characterized by a bromo and fluoro substituent on the phenyl ring and an acrylate ester group. While no direct source or specific classification information is available in the provided documents, its use as a building block in organic synthesis for various applications, including the development of pharmaceuticals and other biologically active molecules, is implied. []
Although the provided documents do not detail the synthesis of (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate specifically, they offer insight into potential synthesis strategies. One possible method could involve a Wittig reaction [], a common approach for synthesizing α,β-unsaturated esters. This reaction would likely involve reacting an appropriate phosphonium ylide with 2-bromo-4-fluorobenzaldehyde.
The provided documents highlight the potential for (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate to participate in various chemical reactions. The presence of the bromo substituent, for instance, makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. [] This reaction could be employed to introduce diverse substituents onto the phenyl ring, diversifying its potential applications.
Furthermore, the α,β-unsaturated ester moiety can undergo various reactions, including nucleophilic additions, Diels-Alder reactions, and reductions, further expanding its synthetic utility. []
(E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate is primarily valuable as a synthetic building block in organic chemistry. [] Its structure, featuring a halogenated aromatic ring and an α,β-unsaturated ester, makes it a versatile precursor for synthesizing diverse molecules.
Synthesis of Retinoids: (E)-Methyl 3-(2-bromo-4-fluorophenyl)acrylate can be used as a starting material for synthesizing retinoid analogs, potentially leading to new therapeutic agents for treating various conditions, including dermatological disorders and cancer. []
Development of Pharmaceuticals: The compound's structural features make it a suitable building block for developing novel pharmaceutical agents. The presence of the bromo substituent allows for further modifications via cross-coupling reactions, providing opportunities to explore structure-activity relationships and optimize drug candidates. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4